molecular formula C19H15ClN2O5 B6123806 3-[4-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID

3-[4-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID

Cat. No.: B6123806
M. Wt: 386.8 g/mol
InChI Key: RCQJWWJVZGUTMI-NSIKDUERSA-N
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Description

3-[4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the benzoic acid moiety: This step involves the coupling of the pyrazole intermediate with a benzoic acid derivative, often using a coupling reagent such as EDCI or DCC.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

3-[4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[(3-Chloro-4-hydroxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid
  • 3-[4-[(3-Chloro-4-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid

Uniqueness

3-[4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. The combination of chloro, hydroxy, and methoxy groups provides a distinct chemical profile compared to similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-[(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c1-10-14(6-11-7-15(20)17(23)16(8-11)27-2)18(24)22(21-10)13-5-3-4-12(9-13)19(25)26/h3-9,23H,1-2H3,(H,25,26)/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQJWWJVZGUTMI-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)O)OC)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Cl)O)OC)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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